2-Amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
2-amino-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3OS/c1-11(2)5-6-7(9(13)16)10(14)17-8(6)12(3,4)15-11/h15H,5,14H2,1-4H3,(H2,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBCATOACZQZAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)N)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a compound of interest due to its potential biological activities. This compound belongs to a class of tetrahydrothieno derivatives that have shown promise in various pharmacological applications. This article reviews the biological activity of this compound based on diverse research findings.
- IUPAC Name: this compound
- Molecular Formula: C14H22N2O2S
- Molecular Weight: 282.4 g/mol
- CAS Number: 133894-40-3
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies focusing on its pharmacological effects:
- Anti-inflammatory Activity:
- Antimicrobial Activity:
-
Antileishmanial Activity:
- Thiophene derivatives have shown potent activity against Leishmania major promastigotes. Compounds similar to 2-Amino-5,5,7,7-tetramethyl derivatives have been reported to induce reactive oxygen species (ROS) production leading to cell death in parasites with minimal cytotoxicity towards mammalian cells .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Inhibition of TNF-alpha Production:
- Antileishmanial Efficacy:
Scientific Research Applications
Anti-inflammatory Properties
Research has indicated that derivatives of 4,5,6,7-tetrahydrothieno[2,3-c]pyridines exhibit significant anti-inflammatory effects. A study demonstrated that certain compounds within this class could inhibit the production of tumor necrosis factor-alpha (TNF-alpha), a key mediator in inflammatory responses. The synthesized derivatives were tested in rat whole blood and showed potent inhibitory activity against lipopolysaccharide (LPS)-stimulated TNF-alpha production .
Antibacterial Activity
The compound has also been investigated for its antibacterial properties. In vitro studies have shown that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria. For instance, modifications to the thieno[2,3-c]pyridine structure have resulted in compounds with minimum inhibitory concentrations (MIC) as low as 50 µM against E. coli and other pathogens . These findings suggest potential applications in developing new antibacterial agents.
Structure-Activity Relationship (SAR)
The biological activity of 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide can be influenced significantly by modifications to its structure. The presence of the amino group and the tetrahydrothieno ring system is crucial for its biological efficacy. Variations in substituents on the pyridine or thieno rings can enhance or diminish activity against specific targets such as kinases or bacterial strains .
Synthesis and Evaluation of Derivatives
In one notable study published in Pharmaceuticals, researchers synthesized a series of thieno[2,3-c]pyridine derivatives and evaluated their GSK-3β inhibitory activity. The most promising compound exhibited an IC50 value of 8 nM and demonstrated additional inhibitory effects on other kinases involved in cellular signaling pathways related to inflammation and cancer progression .
Antimicrobial Testing
Another study focused on the antimicrobial properties of various thieno[2,3-c]pyridine derivatives against clinical isolates of bacteria. The results indicated that certain compounds had significant bacteriostatic effects with MIC values comparable to established antibiotics. This opens avenues for further exploration into their use as alternative treatments for resistant bacterial infections .
Summary of Findings
The compound this compound shows promise in several applications:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Observations:
- Position 3: Cyano groups (e.g., 8a–c) enhance antiproliferative activity by binding to tubulin’s colchicine site, achieving IC50 values as low as 25 nM . Carboxamide groups improve water solubility when converted to hydrochloride salts, critical for in vivo applications .
- Position 6 :
Physicochemical Properties
- Solubility: Hydrochloride salts of carboxamide derivatives (e.g., compound 1HCl) exhibit improved aqueous solubility compared to neutral cyano analogues .
Anticancer Agents
- Mechanism: Cyano derivatives (e.g., 3a/b) inhibit tubulin polymerization, disrupting microtubule dynamics in cancer cells .
- Potency: IC50 values range from 25 nM (leukemia cells) to 5 µM (colon adenocarcinoma) .
Antimicrobial Agents
Anti-Inflammatory Agents
- TNF-α Inhibition : Derivatives with 6-acetyl or 6-benzoyl groups (e.g., 7b) suppress TNF-α production in rat models, with in vivo efficacy in arthritis .
Q & A
Q. Q1. What are the established synthetic routes for 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is synthesized via a Gewald reaction , which involves cyclization of malononitrile with substituted 4-piperidone derivatives. Key steps include:
- Precursor preparation : Use of 2-cyanoacetamide and N-substituted piperidones under sulfur and morpholine catalysis .
- Amidation : Direct amidification of 3-carboxylic acid intermediates or via nitrile-to-carboxamide conversion under ammonia or LiAlH4 reduction .
- Salt formation : Conversion to hydrochloride salts improves water solubility for biological assays .
Critical factors : Reaction temperature (60–80°C), solvent choice (ethanol or DMF), and catalyst (morpholine) significantly impact yield (reported 22–87%) and purity. Recrystallization from methanol or dioxane is recommended for purification .
Q. Q2. What analytical techniques are most reliable for structural characterization and purity assessment of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm ring substitution patterns and carboxamide functionality. For example, ¹H NMR of derivatives shows distinct peaks for methyl groups (δ 2.87 ppm) and aromatic protons (δ 7.2–7.4 ppm) .
- High-resolution mass spectrometry (HR-ESMS) : Validates molecular formulas (e.g., C₁₆H₂₀N₃OS⁺ with observed m/z 302.1318 vs. calculated 302.1322) .
- Melting point analysis : Sharp melting points (e.g., 190–195°C) indicate purity, while decomposition suggests residual solvents .
Advanced Research Questions
Q. Q3. How does 2-amino-5,5,7,7-tetramethyl substitution influence its activity as an A₁ adenosine receptor allosteric modulator?
Methodological Answer: The tetramethyl substitution at positions 5,5,7,7 enhances lipophilicity and steric hindrance, which:
- Increases blood-brain barrier permeability for CNS-targeted applications .
- Modulates receptor binding kinetics: Methyl groups reduce off-rates in receptor-ligand complexes, as shown in docking studies with adenosine receptor models .
Experimental validation : - Use radioligand displacement assays (e.g., [³H]CCPA) to measure binding affinity (Kᵢ values).
- Compare with non-methylated analogs to isolate steric/electronic effects .
Q. Q4. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
Methodological Answer: Discrepancies in activity (e.g., variable IC₅₀ values in enzyme inhibition assays) may arise from:
- Solubility differences : Hydrochloride salts (e.g., 7a) show improved aqueous solubility vs. free bases, affecting bioavailability .
- Assay conditions : Buffer pH (e.g., phosphate vs. HEPES) and ion concentration alter receptor conformation. Standardize protocols using WHO guidelines.
- Stereochemical impurities : Chiral centers in tetrahydrothieno-pyridine cores require enantiomeric resolution via HPLC with chiral columns .
Mitigation : Cross-validate results using orthogonal assays (e.g., functional cAMP assays vs. binding studies) .
Q. Q5. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?
Methodological Answer:
- Molecular dynamics (MD) simulations : Model blood-brain barrier penetration using logP (calculated ~2.8) and polar surface area (<90 Ų) .
- ADMET prediction tools : Use SwissADME or ADMETLab to estimate metabolic stability (CYP3A4 susceptibility) and toxicity (AMES test profiles) .
- Docking studies : Employ AutoDock Vina to predict binding modes to adenosine receptors, focusing on hydrogen bonding with Thr257 and hydrophobic interactions with Phe168 .
Critical Research Gaps and Recommendations
- Stereoselective synthesis : Develop asymmetric catalysis methods to resolve racemic mixtures .
- In vivo validation : Prioritize pharmacokinetic studies in rodent models to assess brain penetration and metabolite profiles .
- Structure-activity relationship (SAR) : Systematically vary substituents at positions 3 and 6 to optimize receptor selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
